N-(2-cyanophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(2-cyanophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-(trifluoromethoxy)phenyl group at position 2 and a carboxamide-linked 2-cyanophenyl moiety at position 3. The 2-cyanophenyl substituent may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N6O2/c17-16(18,19)27-12-7-5-11(6-8-12)25-23-14(22-24-25)15(26)21-13-4-2-1-3-10(13)9-20/h1-8H,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPVRPKUKHYOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic or basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction, where a cyanide ion replaces a leaving group on a phenyl ring.
Attachment of the Trifluoromethoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the trifluoromethoxyphenyl group to the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-cyanophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-cyanophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Nitrothiophene Carboxamide Series ()
Two nitrothiophene carboxamides synthesized in provide a basis for comparison:
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Core structure : Thiophene (nitro-substituted) vs. tetrazole.
- Substituents : 3-Methoxy-4-(trifluoromethyl)phenyl (electron-withdrawing trifluoromethyl) vs. 4-(trifluoromethoxy)phenyl (electron-withdrawing trifluoromethoxy).
- Purity : 42% (lower due to steric hindrance or reactivity challenges).
- Molecular formula : C₁₆H₁₀F₃N₃O₄S₂.
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Substituents: 3,5-Difluorophenyl (enhanced lipophilicity) vs. 2-cyanophenyl (polar cyan group). Purity: 99.05% (higher due to simplified synthesis). Molecular formula: C₁₄H₇F₂N₃O₃S₂.
Key Differences :
- The tetrazole core in the target compound may offer greater metabolic stability compared to nitrothiophene, which is prone to reduction.
- Trifluoromethoxy (target) vs. trifluoromethyl (analogue 1): The former provides a larger steric profile and milder electron-withdrawing effects.
- Cyanophenyl (target) vs. nitrothiophene (analogues): The cyano group enhances dipole interactions without the redox liability of nitro groups .
Trifluoromethoxy-Containing Compounds in Patent Literature ()
Several compounds in share the 4-(trifluoromethoxy)phenyl motif:
- N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide Core structure: Pyrazole vs. tetrazole. Substituents: Pentafluoroethyl and trifluoromethyl groups increase hydrophobicity compared to the target’s cyanophenyl.
- Isocycloseram : Features a pyrazole core with trifluoromethoxy and pentafluoroethyl groups.
- Activity : Demonstrates insecticidal properties, suggesting trifluoromethoxy’s role in target engagement.
Key Insight : The 4-(trifluoromethoxy)phenyl group is a recurring pharmacophore in agrochemicals and pharmaceuticals, likely due to its balance of lipophilicity and resistance to oxidative metabolism .
Thiazole and Pyridine Carboxamides ()
- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate Core structure: Thiazole vs. tetrazole. Substituents: Hydroxyethylpiperazinyl-pyrimidine enhances solubility, contrasting with the target’s aromatic substituents.
Comparison : Thiazole-based carboxamides often exhibit kinase inhibitory activity, whereas tetrazoles are explored in angiotensin receptor antagonists, highlighting core-dependent target selectivity .
Data Table: Structural and Physicochemical Comparison
Research Implications
- Synthetic Challenges : The target compound’s tetrazole synthesis may require azide cyclization, contrasting with the HATU-mediated coupling used for nitrothiophenes .
- Optimization Opportunities: Replacing the nitro group (as in analogues) with cyanophenyl could reduce toxicity while maintaining electronic effects.
Biological Activity
N-(2-cyanophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 393.353 g/mol. The structural features include:
- A tetrazole ring , which is often associated with various pharmacological activities.
- A trifluoromethoxy group, which may enhance lipophilicity and biological activity.
- A cyanophenyl moiety that could contribute to its interaction with biological targets.
Research indicates that compounds containing tetrazole rings exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar tetrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .
- Antitumor Activity : Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Modulation of Receptor Activity : Compounds with similar structures have been explored for their interactions with various receptors, including those involved in neuroinflammation .
Anticancer Activity
A study investigating the anticancer properties of tetrazole derivatives reported that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds ranged from 1.61 µg/mL to over 1000 µM, indicating varying levels of potency . The structure-activity relationship (SAR) analysis suggested that the presence of specific functional groups significantly influences the anticancer efficacy.
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 |
| Compound 2 | Jurkat | 1.98 ± 1.22 |
| This compound | TBD | TBD |
Analgesic and Anti-inflammatory Activity
The analgesic effects of tetrazole derivatives have been documented through various assays, where they exhibited comparable efficacy to standard analgesics like celecoxib. Histopathological studies revealed minimal ulcerogenic liability, making them promising candidates for further development .
Case Studies
- In Vivo Studies : In one study, several tetrazole derivatives were tested for their analgesic properties in animal models. The results indicated that these compounds could significantly reduce pain responses without notable side effects on gastric tissues .
- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of a series of tetrazole-containing compounds against glioblastoma and melanoma cell lines. The findings suggested that modifications in the chemical structure could enhance selectivity and potency against specific cancer types .
Q & A
Q. What are the established synthetic routes for N-(2-cyanophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and what are critical reaction parameters?
The synthesis typically involves multi-step reactions:
- Tetrazole Ring Formation : Cycloaddition of sodium azide with nitriles or imidoyl chlorides under reflux conditions (e.g., DMF at 100–120°C) .
- Carboxamide Coupling : Amidation using coupling agents like EDCI/HOBt or DCC to link the tetrazole core to the 2-cyanophenyl and 4-(trifluoromethoxy)phenyl substituents .
- Critical Parameters : Solvent polarity (polar aprotic solvents like DMF enhance reactivity), temperature control (prevents tetrazole ring degradation), and stoichiometric ratios (excess cyanophenyl precursors improve yields) .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical techniques include:
- NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for trifluoromethoxy groups) .
- Mass Spectrometry (MS) : Verifies molecular weight (calculated: 407.3 g/mol; observed: [M+H]⁺ 408.3) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. What are the primary physicochemical properties influencing its research applications?
- Solubility : Low in water (<0.1 mg/mL) but soluble in DMSO or DMF, critical for in vitro assays .
- Stability : Degrades under extreme pH (<3 or >10) or prolonged UV exposure; store at –20°C in inert atmospheres .
- LogP : Estimated at 3.8 (Schrödinger Suite), indicating moderate lipophilicity suitable for membrane permeability studies .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data for this compound?
Contradictions may arise from:
- Purity Variations : Use HPLC (≥95% purity threshold) to exclude impurities affecting assay results .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and control for solvent interference (DMSO ≤0.1% v/v) .
- Comparative Studies : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How does the trifluoromethoxy group influence target binding compared to non-fluorinated analogs?
- Electron-Withdrawing Effects : Enhances binding to electron-rich pockets (e.g., kinase ATP-binding sites) via dipole interactions .
- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes compared to methoxy groups, as shown in microsomal stability assays (t½ > 60 mins) .
- Case Study : Replacement with methoxy in analogs decreases IC₅₀ by 10-fold in mGlu4 receptor modulation .
Q. What computational methods are effective for predicting its mechanism of action?
- Molecular Docking : Use AutoDock Vina with high-resolution receptor structures (PDB: 6XPT for mGlu4) to map binding poses .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
- QSAR Models : Train models with datasets of tetrazole derivatives to predict off-target interactions (e.g., hERG channel inhibition) .
Methodological Guidance
Q. How to design dose-response studies for in vitro toxicity profiling?
- Concentration Range : 0.1–100 µM (logarithmic spacing) .
- Assay Endpoints : Measure mitochondrial toxicity (MTT assay), apoptosis (caspase-3/7), and oxidative stress (ROS detection) .
- Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis) .
Q. What experimental frameworks are suitable for studying metabolic pathways?
- Liver Microsomes : Incubate with NADPH (1 mM, 37°C) and monitor parent compound depletion via LC-MS/MS .
- Metabolite ID : Use UPLC-QTOF to detect hydroxylation or demethylation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
